3,5-Dinitrophenol

概要

説明

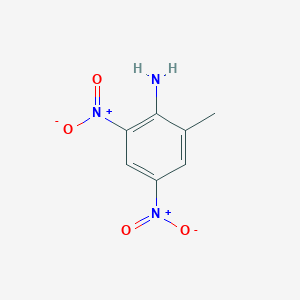

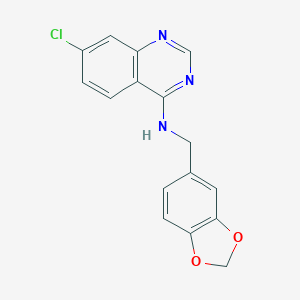

3,5-Dinitrophenol (C6H4N2O5) is a dinitrophenol . It is a yellow crystalline solid with a molecular weight of 184.11 g/mol . It is soluble in ethanol, ether, chloroform, and benzene .

Synthesis Analysis

3,5-Dinitrophenol can be synthesized from 4-chloro-3,5-dinitroaniline . Other synthesis methods involve the use of 2-amino-5-nitropyridine with 2,4-dinitrophenol , and 2,3-, 2,5-, 3,4-, or 3,5-DNP .Molecular Structure Analysis

The molecular structure of 3,5-Dinitrophenol has been analyzed using various spectroscopic techniques . The structure was characterized by Fourier transform infrared spectroscopy (FT-IR), elemental analysis (EA), and nuclear magnetic resonance spectroscopy (1 H NMR, 13 C NMR and 15 N NMR) .Chemical Reactions Analysis

3,5-Dinitrophenol is more acidic than 4-nitrophenol . The increase in oxygen consumption diminishes with time .Physical And Chemical Properties Analysis

3,5-Dinitrophenol has a density of 1.6±0.1 g/cm3, a boiling point of 341.1±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 41.2±0.3 cm3, a polar surface area of 112 Å2, and a molar volume of 111.5±3.0 cm3 .科学的研究の応用

Chemical Structure and Properties

3,5-Dinitrophenol (C6H4N2O5) is a chemical compound with a molecular weight of 184.1064 . It’s a dinitrophenol, which means it has two nitro groups (-NO2) attached to a phenol ring .

Phytoremediation

3,5-Dinitrophenol has been studied for its potential use in phytoremediation, a method of cleaning up natural resources like water using plants . In a study, Solanum nigrum L. and Atriplex lentiformis (Torr.) S. Watson, known as hyperaccumulators, were used to remove dinitrophenol from wastewater . The efficiency of dinitrophenol removal varied between 53% and 69% for S. nigrum, and between 47% and 62% for A. lentiformis .

Enhancing Phytoremediation with Jasmonic Acid

The study also explored the effect of jasmonic acid on the phytoremediation process . The application of jasmonic acid significantly improved the growth of S. nigrum and A. lentiformis, increased nutrient uptake and chlorophyll concentrations, and enhanced the antioxidant enzymes activity . This suggests that jasmonic acid could potentially enhance the effectiveness of phytoremediation using these plants .

Potential Medical Applications

There is ongoing research into the potential medical applications of dinitrophenols . However, the specific applications of 3,5-Dinitrophenol in this field are not clearly mentioned in the search results.

Thermodynamics Research

3,5-Dinitrophenol is also used in thermodynamics research . The Thermodynamics Research Center (TRC) provides data on the physical and chemical properties of 3,5-Dinitrophenol, which can be useful in various scientific applications .

作用機序

Target of Action

3,5-Dinitrophenol (DNP) primarily targets the mitochondria in cells . The mitochondria are the powerhouses of the cell, responsible for producing ATP (adenosine triphosphate), the main energy currency of the cell.

Mode of Action

DNP acts as an uncoupler of oxidative phosphorylation . It carries protons across the mitochondrial membrane, disrupting the proton gradient that drives ATP synthesis . This disruption leads to a rapid loss of ATP, causing the energy from the electron transport chain to be released as heat instead of being used to produce ATP .

Biochemical Pathways

The primary biochemical pathway affected by DNP is the electron transport chain in the mitochondria . By uncoupling oxidative phosphorylation, DNP causes the energy from this pathway to be released as heat. This leads to an increase in metabolic rate and energy expenditure, as the body must burn more fuel to maintain ATP levels .

Pharmacokinetics

This is attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DNP and their impact on its bioavailability.

Result of Action

The primary result of DNP’s action is a rapid increase in metabolic rate and energy expenditure . This can lead to weight loss, as the body burns more fuel to compensate for the loss of ATP production. This can also lead to dangerous side effects, such as uncontrolled hyperthermia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DNP. For example, the presence of other substances in the environment can affect the degradation of DNP . Additionally, the pH of the environment can influence the ionization state of DNP, potentially affecting its ability to cross membranes and exert its uncoupling effect .

Safety and Hazards

将来の方向性

The future directions of 3,5-Dinitrophenol research could involve further studies on its health effects, toxicokinetics, mechanisms of action, susceptible populations, biomarkers, chemical interactions, production, use, environmental fate, environmental releases, and environmental and biological monitoring data .

特性

IUPAC Name |

3,5-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O5/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMBNLWZFIWQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207318 | |

| Record name | 3,5-Dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dinitrophenol | |

CAS RN |

586-11-8 | |

| Record name | 3,5-Dinitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3,5-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Nitrobenzo[D]oxazole-2-thiol](/img/structure/B182333.png)

![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-](/img/structure/B182353.png)

![1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone](/img/structure/B182354.png)

![4-[4-(Dimethylamino)phenyl]butan-2-ol](/img/structure/B182364.png)

![N-[3-(Benzyloxy)phenyl]acetamide](/img/structure/B182376.png)